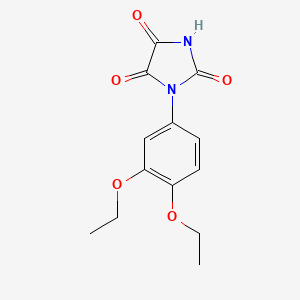

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione

CAS No.: 775314-84-6

Cat. No.: VC5191097

Molecular Formula: C13H14N2O5

Molecular Weight: 278.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 775314-84-6 |

|---|---|

| Molecular Formula | C13H14N2O5 |

| Molecular Weight | 278.264 |

| IUPAC Name | 1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione |

| Standard InChI | InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) |

| Standard InChI Key | KBXJFZCEJKOVTG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC |

Introduction

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula and a molecular weight of 278.26 g/mol. It belongs to the class of imidazolidine derivatives, which are cyclic ureas known for their diverse applications in medicinal chemistry and material sciences .

Synthesis

While specific synthetic pathways for this compound were not detailed in the available sources, imidazolidine-2,4,5-triones are typically synthesized via cyclization reactions involving urea derivatives and aromatic aldehydes or ketones. The introduction of ethoxy groups can be achieved through alkylation reactions using ethyl halides under basic conditions.

Applications and Potential Uses

Imidazolidine derivatives like 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione are of interest due to their potential applications in:

-

Pharmaceutical Development: Imidazolidine-based compounds have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

-

Material Science: These compounds may serve as precursors for advanced polymers or catalysts.

Comparison with Related Compounds

To contextualize its properties, a comparison with structurally similar compounds is provided:

The diethoxy substitution increases molecular weight and may enhance lipophilicity compared to dimethyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume